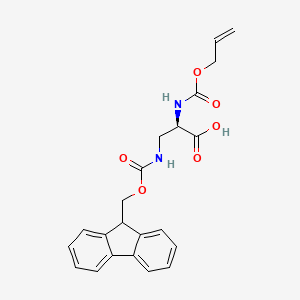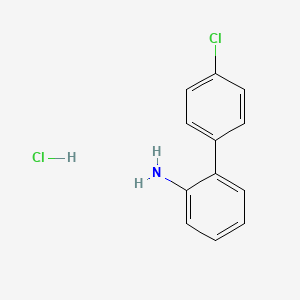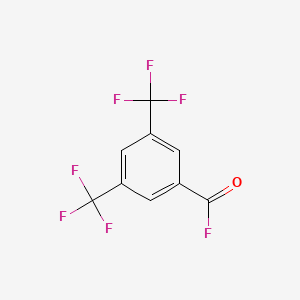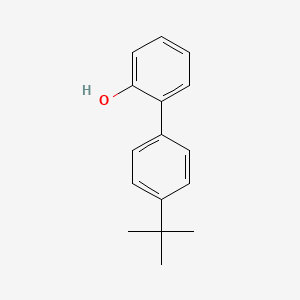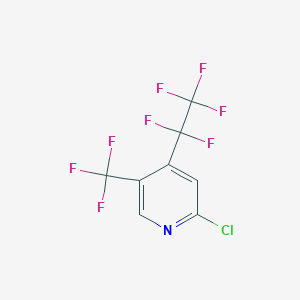
Trifluoromethoxy-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethoxy-acetic acid methyl ester is an organic compound characterized by the presence of a trifluoromethoxy group attached to an acetic acid methyl ester. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethoxy group.
科学的研究の応用
Trifluoromethoxy-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique properties.
作用機序
Target of Action
Trifluoromethoxy-acetic acid methyl ester, also known as Methyl (trifluoromethoxy)acetate, is a compound that plays a significant role in the field of organic synthesis . The primary targets of this compound are carbon-centered radical intermediates . These intermediates are crucial in various chemical reactions, particularly in the trifluoromethylation process .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethylation process is a key step in many chemical reactions, especially in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It is known that the compound plays a role in the protodeboronation of pinacol boronic esters . This process is a part of the hydromethylation sequence, which is used in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of organic synthesis. The compound’s ability to undergo trifluoromethylation with carbon-centered radical intermediates enables the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .
生化学分析
Biochemical Properties
The biochemical properties of Trifluoromethoxy-acetic acid methyl ester are not fully understood yet. It is known that the trifluoromethoxy group is finding increased utility as a substituent in bioactives . The trifluoromethoxy group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that the trifluoromethoxy group can participate in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethoxy-acetic acid methyl ester typically involves the reaction of trifluoromethoxyacetic acid with methanol in the presence of a catalyst. One common method includes the use of trifluoromethoxyacetic acid and methanol under acidic conditions to yield the ester. The reaction is usually carried out at room temperature to moderate temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
化学反応の分析
Types of Reactions: Trifluoromethoxy-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethoxyacetic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethoxyacetic acid.
Reduction: Trifluoromethoxyethanol.
Substitution: Various substituted acetic acid methyl esters depending on the nucleophile used.
類似化合物との比較
Trifluoromethoxyacetic acid: Similar structure but lacks the ester group.
Trifluoromethyl acetate: Contains a trifluoromethyl group instead of trifluoromethoxy.
Methoxyacetic acid methyl ester: Contains a methoxy group instead of trifluoromethoxy.
Uniqueness: Trifluoromethoxy-acetic acid methyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various chemical and industrial applications.
特性
IUPAC Name |
methyl 2-(trifluoromethoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXNEBBBAMXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
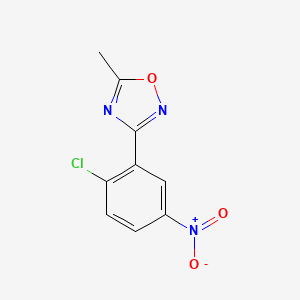

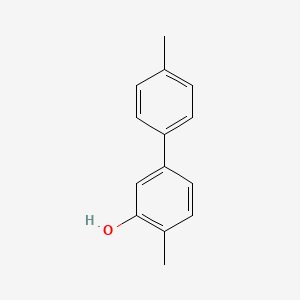
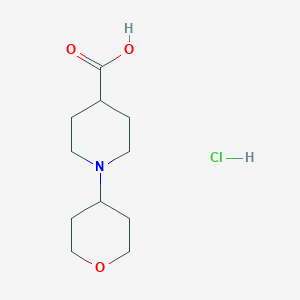

![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
